Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)butanoate is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various amino acid derivatives. The compound is known for its stability and ease of handling, making it a valuable reagent in chemical research and industrial applications .
Mechanism of Action
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. The compound has a Log Po/w value of 2.77 (iLOGP), 1.11 (XLOGP3), 1.46 (WLOGP), 1.13 (MLOGP), and 0.97 (SILICOS-IT), indicating its lipophilicity . Its water solubility is classified as very soluble .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-((tert-butoxycarbonyl)amino)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
The major products formed from these reactions include:
Carboxylic acids: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted esters: Formed through nucleophilic substitution.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various amino acid derivatives and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar structure but with an additional methyl group on the nitrogen atom.
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)butanoate is unique due to its stability and ease of handling. Its ability to act as a protecting group for amino acids makes it a valuable reagent in organic synthesis. The compound’s versatility in various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Biological Activity
Methyl 4-((tert-butoxycarbonyl)amino)butanoate (MBCAB) is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
MBCAB features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and modulates its reactivity. The molecular formula is , with a molecular weight of approximately 189.24 g/mol. The presence of the Boc group not only protects the amine but also influences the compound's interaction with biological targets.
Synthesis
The synthesis of MBCAB typically involves the following steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Esterification : Methyl butanoate is reacted with the protected amine to form MBCAB.
- Purification : The product is purified through recrystallization or chromatography.
This synthetic pathway allows for the introduction of various functional groups, which can be tailored to enhance biological activity.
Enzyme Inhibition
MBCAB has been studied for its potential as an enzyme inhibitor. The Boc group facilitates selective modifications that can lead to the development of inhibitors targeting specific enzymes involved in metabolic pathways. For example, studies have shown that derivatives of MBCAB can inhibit N-methyltransferases, which are crucial in various biochemical processes, including drug metabolism and neurotransmitter regulation .
Anticancer Activity
Recent research indicates that compounds related to MBCAB exhibit promising anticancer properties. For instance, structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines . The structure-activity relationship studies suggest that modifications to the Boc group can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Compound | IC50 (μM) | Selectivity | Target |
---|---|---|---|
MBCAB | 0.126 | 19-fold | TNBC cells |
Analog A | 0.050 | 15-fold | TNBC cells |
Analog B | 0.200 | 10-fold | Non-cancer |
The mechanism by which MBCAB exerts its biological effects is believed to involve modulation of enzyme activity through competitive inhibition. The Boc protecting group may enhance binding affinity by stabilizing interactions with active sites of target enzymes .
Case Studies
- Inhibition of N-Methyltransferase (NTMT1) :
- Antiproliferative Effects in Cancer Models :
Safety and Toxicity
Safety assessments indicate that while MBCAB shows potent biological activity, it also requires careful evaluation regarding toxicity profiles. Preliminary data suggest a favorable safety margin, but further studies are necessary to fully characterize its pharmacokinetics and long-term effects .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSTYWSKGONZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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